2-Amino-4-(ethylsulphonyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(ethylsulphonyl)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO3S. It is known for its unique structure, which includes an amino group, an ethylsulphonyl group, and a phenol group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethylsulphonyl)phenol hydrochloride typically involves the reaction of 2-Amino-4-(ethylsulphonyl)phenol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethylsulphonyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino and phenol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-Amino-4-(ethylsulphonyl)phenol hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(ethylsulphonyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulphonyl)phenol: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-4-(propylsulphonyl)phenol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-Amino-4-(ethylsulphonyl)phenol hydrochloride is unique due to its specific ethylsulphonyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
13921-03-4 |
---|---|
Molecular Formula |
C8H12ClNO3S |
Molecular Weight |
237.70 g/mol |
IUPAC Name |
2-amino-4-ethylsulfonylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO3S.ClH/c1-2-13(11,12)6-3-4-8(10)7(9)5-6;/h3-5,10H,2,9H2,1H3;1H |
InChI Key |
LHVYMKQYEXNDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.